glutaryl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

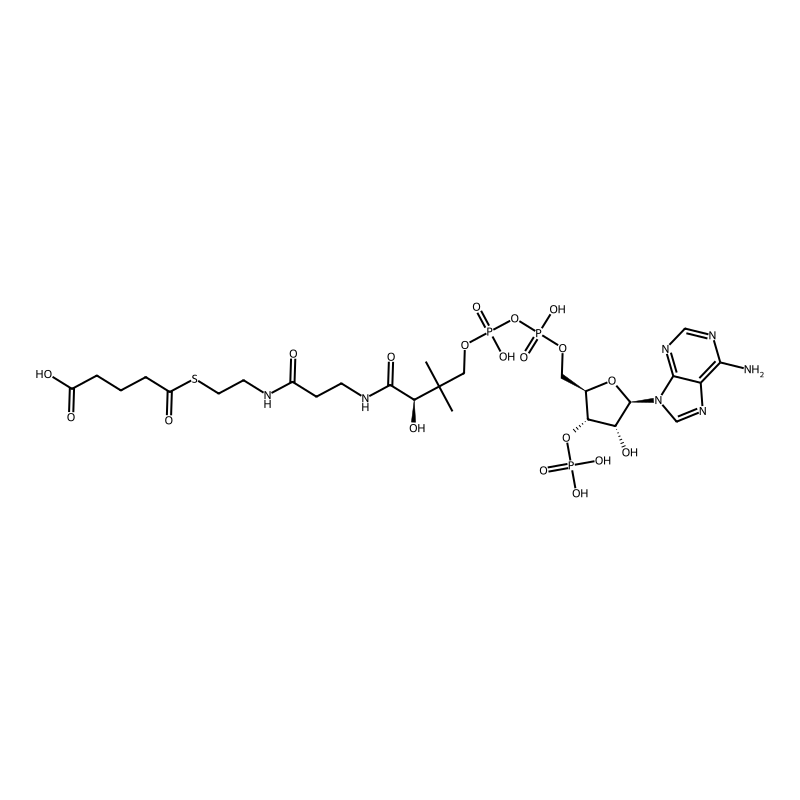

Glutaryl-CoA, or glutaryl coenzyme A, is a critical intermediate in the metabolism of certain amino acids, particularly lysine, hydroxylysine, and tryptophan. It belongs to the class of organic compounds known as saturated fatty acyl coenzymes and is characterized by a five-carbon chain attached to coenzyme A. This compound is hydrophobic and relatively insoluble in water, which influences its biological roles and interactions within cellular environments.

- Dehydrogenation: Glutaryl-CoA is converted into glutaconyl-CoA through the action of glutaryl-CoA dehydrogenase, which utilizes flavin adenine dinucleotide as a cofactor. This reaction also produces reduced nicotinamide adenine dinucleotide (NADH) and releases carbon dioxide.

- Decarboxylation: The subsequent step involves the decarboxylation of glutaconyl-CoA to form crotonyl-CoA and carbon dioxide. This reaction is crucial for further metabolic pathways leading to the production of acetyl-CoA, which can enter the citric acid cycle .

These reactions are essential for the catabolism of lysine and contribute to energy production and metabolic regulation.

Glutaryl-CoA plays a significant role in cellular metabolism, particularly in energy production from amino acids. It is involved in:

- Energy Metabolism: By converting into crotonyl-CoA and subsequently into acetyl-CoA, glutaryl-CoA facilitates the entry of carbon skeletons from lysine into the citric acid cycle, thereby contributing to ATP production.

- Regulatory Functions: The levels of glutaryl-CoA can influence various metabolic pathways, including those related to fatty acid metabolism and amino acid catabolism .

Deficiencies in enzymes associated with glutaryl-CoA metabolism can lead to metabolic disorders such as glutaric aciduria type I, characterized by neurological symptoms due to toxic accumulation of metabolites.

Glutaryl-CoA has several applications in biochemistry and medicine:

- Metabolic Research: It serves as a marker for studying metabolic pathways involving lysine and related amino acids.

- Clinical Diagnostics: Elevated levels of glutaryl-CoA and its metabolites are used in diagnosing metabolic disorders such as glutaric aciduria type I.

- Biotechnology: Glutaryl-CoA is explored for its potential use in bioconversion processes, particularly in the production of value-added chemicals from biomass .

Research has shown that glutaryl-CoA interacts with various enzymes beyond its primary dehydrogenase. These interactions can influence metabolic fluxes and enzyme activities within cells. For instance, studies have indicated that mutations in glutaryl-CoA dehydrogenase can lead to altered substrate specificity and reduced enzyme activity, resulting in metabolic dysfunctions associated with glutaric aciduria .

Glutaryl-CoA shares structural similarities with other acyl-coenzyme A derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acetyl-Coenzyme A | Two-carbon acyl group | Central role in fatty acid synthesis and metabolism |

| Butyryl-Coenzyme A | Four-carbon acyl group | Involved in fatty acid metabolism |

| Succinyl-Coenzyme A | Four-carbon chain with a carboxylic group | Key intermediate in the citric acid cycle |

| Propionyl-Coenzyme A | Three-carbon acyl group | Important for odd-chain fatty acid metabolism |

Uniqueness of Glutaryl-CoA

Glutaryl-CoA's uniqueness lies in its specific involvement in lysine catabolism and its role as a precursor for producing crotonyl-CoA, which is pivotal for further energy metabolism pathways. Unlike other acyl-coenzyme A derivatives, it specifically participates in reactions leading to neurotoxic metabolite accumulation when metabolic pathways are disrupted.

Three-Dimensional Conformational Analysis

The three-dimensional structure of glutaryl-coenzyme A has been extensively studied through crystallographic analysis and computational modeling approaches [9] [11] [14]. The molecule adopts a complex conformational arrangement that reflects the inherent flexibility of the coenzyme A moiety combined with the specific structural constraints imposed by the glutaryl acyl chain [9] [11]. Crystal structure studies of glutaryl-coenzyme A dehydrogenase complexes have revealed critical insights into the substrate binding conformation and the molecular interactions that govern enzymatic recognition [11] [14].

The adenine nucleobase component maintains a planar configuration with the 6-aminopurine structure exhibiting characteristic aromatic stability [2] [12]. The ribose sugar ring adopts a (2R,3S,4R,5R)-configured furanose conformation that provides the structural foundation for the phosphate chain attachment [2] [12]. The three-phosphate chain extends from the ribose unit, creating a highly charged region that significantly influences the overall molecular conformation through electrostatic interactions [2] [11].

Computational conformational analysis has demonstrated that the pantothenate moiety, containing the 2-hydroxy-3,3-dimethylbutanoyl group, introduces significant conformational flexibility to the molecule [13] [15]. The beta-alanine unit forms a propanoylamino bridge that connects to the cysteamine terminus, creating an extended chain structure that can adopt multiple conformational states [13] [15]. The glutaryl acyl chain, consisting of the 5-oxopentanoic acid derivative, contributes additional conformational flexibility while maintaining the critical thioester bond that links the acyl group to the coenzyme A moiety [11] [16].

Electronic Configuration and Bonding Patterns

The electronic configuration of glutaryl-coenzyme A reflects the complex interplay of multiple functional groups and heteroatoms within the molecular framework [16] [17] [18]. The thioester bond represents one of the most electronically significant features, characterized by the carbon-sulfur linkage that exhibits unique reactivity patterns due to the polarization of the carbonyl group [16] [17]. This polarization arises from the electron-withdrawing effect of the sulfur atom, which stabilizes the acyl group and facilitates enzymatic recognition and catalysis [16] [17].

The adenine nucleobase contributes a delocalized π-electron system that provides aromatic stability and specific hydrogen bonding capabilities [2] [18]. The purine ring system exhibits characteristic electronic properties with the amino group at position 6 serving as both a hydrogen bond donor and acceptor [2] [18]. The phosphate groups create regions of high negative charge density, with each phosphate moiety contributing multiple electronegative oxygen atoms that participate in extensive hydrogen bonding networks [2] [11].

The glutaryl acyl chain contains a terminal carboxyl group that exists in various protonation states depending on the solution pH [16] [17]. At physiological pH, this carboxyl group typically exists in the deprotonated carboxylate form, contributing to the overall negative charge of the molecule [18]. The electronic configuration of the thioester carbonyl carbon exhibits enhanced electrophilicity compared to standard ester linkages, making it susceptible to nucleophilic attack during enzymatic processes [16] [17].

Molecular orbital calculations have revealed that the highest occupied molecular orbital energy levels are primarily localized on the adenine ring system and the thioester sulfur atom [16] [18]. The lowest unoccupied molecular orbital energy levels are distributed across the phosphate groups and the carbonyl carbons, indicating the electron-deficient character of these regions [16] [18].

Hydrophobicity and Solubility Profile

Glutaryl-coenzyme A exhibits a complex solubility profile that reflects its amphiphilic nature, containing both highly hydrophilic and moderately hydrophobic regions [4] [7]. The molecule is classified as very hydrophobic according to computational predictions, yet maintains sufficient water solubility for biological function [4] [22]. Experimental measurements indicate a water solubility of approximately 50 mg/ml under standard laboratory conditions [7].

The partition coefficient (LogP) value of 1.18 indicates a slight preference for lipophilic environments compared to aqueous solutions [5] [26]. However, this relatively low LogP value, combined with the large polar surface area of 462.64 Ų, suggests that the molecule retains significant hydrophilic character [5] [27]. The polar surface area calculation encompasses contributions from the multiple oxygen and nitrogen atoms present in the phosphate groups, adenine base, and various amide linkages [5] [27].

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 50 mg/ml | Standard laboratory conditions [7] |

| Partition Coefficient (LogP) | 1.18 | Octanol-water system [5] |

| Polar Surface Area | 462.64 Ų | Topological calculation [5] |

| Predicted Density | 0.98 g/cm³ | Computational estimate [7] |

| Predicted Refractive Index | 1.53 | Computational estimate [7] |

The hydrophobicity profile varies significantly across different regions of the molecule [4] [22]. The adenine-ribose-phosphate region exhibits strong hydrophilic character due to the multiple hydroxyl groups, phosphate moieties, and the polar adenine base [4] [22]. In contrast, the glutaryl acyl chain contributes moderate hydrophobic character, particularly in the methylene bridge region [4] [22]. The overall amphiphilic nature enables the molecule to interact with both hydrophilic enzyme active sites and hydrophobic membrane environments [4] [22].

Solution behavior studies have demonstrated that glutaryl-coenzyme A forms hydrogen bonding networks with water molecules, particularly through the phosphate groups and the adenine amino group [4] [24]. The molecule exhibits pH-dependent solubility characteristics, with maximum solubility observed at physiological pH values where the phosphate groups are fully ionized [4] [24].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for glutaryl-coenzyme A through analysis of ¹H, ¹³C, and ³¹P nuclei [30] [32] [37]. Proton nuclear magnetic resonance spectra exhibit characteristic resonances for the adenine protons in the aromatic region between 6.0-8.5 parts per million, with the purine H-2 and H-8 protons appearing as distinct singlets [30] [32]. The ribose protons generate complex multipicity patterns in the 4.0-6.0 parts per million region, reflecting the coupling relationships within the furanose ring system [30] [32].

The aliphatic region between 1.0-4.0 parts per million contains overlapping signals from the pantothenate methyl groups, the beta-alanine methylene protons, and the glutaryl chain protons [30] [32]. The cysteamine methylene protons appear as characteristic triplets due to coupling with adjacent methylene groups [30] [32]. The exchangeable protons from hydroxyl and amino groups can be observed in deuterium oxide exchange experiments [30] [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals in the 170-180 parts per million region, with distinct resonances for the thioester carbonyl and the terminal carboxyl group [30] [32]. The adenine aromatic carbons appear between 150-160 parts per million, while the ribose carbons generate signals in the 60-100 parts per million range [30] [32]. The aliphatic carbons of the acyl chain and pantothenate moiety produce resonances in the 10-60 parts per million region [30] [32].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical information about the phosphate chain configuration [30] [32]. Three distinct phosphorus signals are typically observed, corresponding to the α-, β-, and γ-phosphate groups, with chemical shifts ranging from -5 to -15 parts per million [30] [32]. The coupling patterns between adjacent phosphorus nuclei provide insights into the phosphate chain conformation [30] [32].

Infrared Spectroscopy

Infrared spectroscopy of glutaryl-coenzyme A reveals characteristic absorption bands that reflect the diverse functional groups present in the molecule [33] [36]. The broad absorption region between 3200-3600 cm⁻¹ encompasses overlapping stretches from hydroxyl groups in the ribose unit and the amino group of the adenine base [33] [36]. The carbonyl stretching vibrations appear in the 1650-1700 cm⁻¹ region, with the thioester carbonyl typically exhibiting a slightly lower frequency compared to standard ester carbonyls due to the electronic properties of the sulfur atom [33] [36].

The phosphate groups generate strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to phosphorus-oxygen stretching vibrations [33] [36]. These bands often appear as complex multiplets due to the different chemical environments of the three phosphate groups [33] [36]. The adenine ring vibrations contribute to absorption bands in the 1400-1600 cm⁻¹ region, reflecting the aromatic carbon-carbon and carbon-nitrogen stretching modes [33] [36].

| Infrared Absorption Bands | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Hydroxyl/Amino Stretch | 3200-3600 | O-H and N-H stretching [33] [36] |

| Carbonyl Stretch | 1650-1700 | C=O stretching (thioester and carboxyl) [33] [36] |

| Aromatic Vibrations | 1400-1600 | Adenine ring modes [33] [36] |

| Phosphate Stretch | 1000-1300 | P=O and P-O stretching [33] [36] |

| Aliphatic C-H Stretch | 2800-3000 | Methyl and methylene groups [33] [36] |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of glutaryl-coenzyme A is dominated by the electronic transitions of the adenine chromophore [34]. The primary absorption maximum occurs at approximately 260 nanometers, characteristic of the π→π* transition in the purine ring system [34]. This absorption band exhibits significant molar absorptivity, making it useful for quantitative analysis of glutaryl-coenzyme A concentrations [34].

Secondary absorption features appear in the 280-300 nanometer region, arising from weaker electronic transitions in the adenine base and potentially from the thioester chromophore [34]. The absorption spectrum shows pH dependence due to the ionizable groups, particularly the adenine amino group and the phosphate moieties [34]. Fluorescence spectroscopy reveals weak emission from the adenine moiety with excitation at 260 nanometers and emission maximum around 330 nanometers, though the quantum yield is relatively low due to efficient nonradiative decay pathways [34].

The biosynthesis of glutaryl-coenzyme A represents a critical convergence point in amino acid catabolism, where three distinct metabolic pathways—lysine degradation, tryptophan catabolism, and hydroxylysine metabolism—merge to produce this essential five-carbon acyl-coenzyme A intermediate [1] [2] [3]. The lysine catabolic pathway serves as the predominant route for glutaryl-coenzyme A generation, contributing approximately 60-70% of total flux through this metabolic node in mammalian tissues [4] [5].

The lysine degradation pathway proceeds through a series of six enzymatic steps that ultimately generate α-ketoadipate as the immediate precursor to glutaryl-coenzyme A formation [6] [7]. This pathway initiates with the formation of saccharopine through the condensation of lysine with α-ketoglutarate, catalyzed by saccharopine dehydrogenase [7]. Subsequent enzymatic transformations convert saccharopine to α-aminoadipate, which undergoes transamination to yield α-ketoadipate [8] [9]. The saccharopine pathway represents the major route for lysine catabolism in mammalian tissues, with particularly high activity observed in liver, kidney, and brain tissues [7] [10].

Tryptophan catabolism contributes 20-30% of glutaryl-coenzyme A formation through the kynurenine pathway, which involves seven enzymatic steps leading to α-ketoadipate generation [11] [12]. The pathway begins with tryptophan-2,3-dioxygenase-catalyzed oxidation of tryptophan to N-formylkynurenine [11]. Subsequent enzymatic conversions through kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilate ultimately yield 2-aminomuconate, which undergoes further metabolism to generate α-ketoadipate [11] [13]. Research findings demonstrate that this pathway exhibits tissue-specific expression patterns, with highest activity in liver, brain, and kidney tissues [11] [13].

Hydroxylysine metabolism represents the least quantitatively significant contributor to glutaryl-coenzyme A formation, accounting for approximately 5-10% of total flux [7]. This pathway involves five enzymatic steps beginning with allysine formation through lysyl oxidase-catalyzed hydroxylysine oxidation [7]. The hydroxylysine catabolic route shares common intermediates with lysine degradation, converging at α-aminoadipate before transamination to α-ketoadipate [7]. This pathway exhibits particular importance in connective tissue metabolism, where hydroxylysine residues are abundant in collagen proteins [7].

Enzymatic Conversion from α-Ketoadipate

The enzymatic conversion of α-ketoadipate to glutaryl-coenzyme A occurs through the action of the α-ketoadipate dehydrogenase complex, a multi-enzyme system sharing structural and functional similarities with other mitochondrial 2-oxo acid dehydrogenase complexes [8] [9] [14]. This complex, also designated as DHTKD1 (dehydrogenase E1 and transketolase domain containing protein 1), consists of three enzymatic components that catalyze the oxidative decarboxylation of α-ketoadipate with concomitant coenzyme A incorporation [8] [9].

The E1 component (DHTKD1) functions as a thiamine diphosphate-dependent α-ketoadipate decarboxylase, catalyzing the initial decarboxylation step with formation of a covalent hydroxyethyl-thiamine diphosphate intermediate [8] [15]. Kinetic studies demonstrate that this enzyme exhibits high specificity for α-ketoadipate as substrate, with Michaelis constant values ranging from 10-50 μM depending on experimental conditions [8] [15]. The enzyme displays optimal activity at pH 8.0-8.5 and requires thiamine diphosphate and magnesium ions as essential cofactors [8] [15].

The E2 component consists of dihydrolipoamide succinyltransferase (DLST), which transfers the hydroxyethyl group from thiamine diphosphate to the lipoyl moiety attached to the enzyme [16] [17]. This component is shared with the 2-oxoglutarate dehydrogenase complex of the tricarboxylic acid cycle, facilitating metabolic cross-talk between lysine catabolism and central carbon metabolism [9] [18]. Experimental evidence demonstrates that DLST exhibits dual specificity for both glutaryl and succinyl group transfer, with the enzyme forming glutaryl-coenzyme A through thioester exchange with coenzyme A [16] [19].

The E3 component (dihydrolipoyl dehydrogenase, DLD) regenerates the oxidized lipoyl groups through flavin adenine dinucleotide-dependent electron transfer to NAD+, generating NADH as a product [14] [17]. This enzyme component is common to all mitochondrial 2-oxo acid dehydrogenase complexes and represents a critical link between amino acid catabolism and cellular energy metabolism [14]. Kinetic analysis reveals that the overall reaction exhibits cooperative kinetics with respect to α-ketoadipate concentration, suggesting allosteric regulation of the complex [8] [9].

Research investigations have identified an alternative enzymatic route for glutaryl-coenzyme A formation through succinate-hydroxymethylglutarate coenzyme A transferase (SUGCT) [20] [21]. This enzyme catalyzes the direct conversion of glutaric acid to glutaryl-coenzyme A using succinyl-coenzyme A as the coenzyme A donor [20]. Patients with glutaric aciduria type III exhibit mutations in the C7orf10 gene encoding SUGCT, confirming the physiological significance of this alternative pathway [20]. Kinetic studies demonstrate that SUGCT exhibits Michaelis constant values of approximately 50-100 μM for glutaric acid and shows optimal activity at pH 7.5-8.0 [20].

Compartmentalization in Mitochondrial Matrix

The biosynthesis and metabolism of glutaryl-coenzyme A occurs exclusively within the mitochondrial matrix, reflecting the compartmentalized nature of amino acid catabolism in eukaryotic cells [22] [23] [24]. Glutaryl-coenzyme A dehydrogenase localizes to the mitochondrial matrix as a homotetramer of 45-kilodalton subunits, each containing one non-covalently bound flavin adenine dinucleotide cofactor [1] [23] [25]. The enzyme exists as a nuclear-encoded protein that undergoes post-translational import into mitochondria through an amino-terminal targeting sequence [25] [26].

Subcellular fractionation studies and immunoelectron microscopy confirm the exclusive mitochondrial matrix localization of glutaryl-coenzyme A dehydrogenase [22] [27]. The enzyme forms functional complexes with other mitochondrial matrix proteins involved in amino acid metabolism, including components of the electron transfer flavoprotein system [22] [28]. Protein-protein interaction studies using affinity chromatography and fluorescent complementation assays demonstrate direct physical associations between glutaryl-coenzyme A dehydrogenase and dihydrolipoamide succinyltransferase, as well as electron transfer flavoprotein subunit beta [22] [28].

The mitochondrial matrix environment provides optimal conditions for glutaryl-coenzyme A metabolism, with a pH of approximately 7.9 that favors the enzymatic activities involved in this pathway [12]. The higher pH relative to cytoplasm facilitates the deprotonation of amino groups on lysine residues, promoting non-enzymatic acylation reactions that may contribute to metabolic regulation [12]. Acyl-coenzyme A species, including glutaryl-coenzyme A, cannot directly traverse mitochondrial membranes, necessitating their synthesis within the mitochondrial matrix for utilization in matrix-localized metabolic processes [24] [29].

The compartmentalization of glutaryl-coenzyme A metabolism within mitochondria enables efficient coupling with downstream metabolic pathways, particularly fatty acid β-oxidation [24]. The crotonyl-coenzyme A product of glutaryl-coenzyme A dehydrogenase directly enters the final cycle of mitochondrial fatty acid oxidation, facilitating the complete catabolism of amino acid-derived carbon skeletons to acetyl-coenzyme A [7] [24]. This metabolic organization ensures efficient energy extraction from amino acid catabolism while maintaining separation from cytosolic biosynthetic pathways that utilize different acyl-coenzyme A pools [24].

Proteomic analyses reveal that mitochondrial proteins represent the predominant targets for glutaryl-coenzyme A-mediated protein modifications, with 148 of 191 identified glutarylated proteins localizing primarily or exclusively to mitochondria [12]. This distribution pattern reflects both the mitochondrial localization of glutaryl-coenzyme A synthesis and the chemical reactivity of this acyl-coenzyme A species toward protein lysine residues [12]. The mitochondrial matrix environment, with its elevated pH and high protein concentration, provides favorable conditions for non-enzymatic protein acylation reactions that may serve regulatory functions in amino acid metabolism [2] [12].

| Enzyme Complex | EC Number | Substrate | Product | Localization | Role in Pathway |

|---|---|---|---|---|---|

| α-Ketoadipate dehydrogenase complex (OADHc) | EC 1.2.4.2 | α-Ketoadipate | Glutaryl-CoA | Mitochondrial matrix | α-Ketoadipate → Glutaryl-CoA |

| DHTKD1 (E1 component) | EC 1.2.4.2 | α-Ketoadipate | Hydroxyethyl-ThDP | Mitochondrial matrix | Decarboxylation step |

| DLST (E2 component) | EC 2.3.1.61 | Succinyl-lipoamide | Glutaryl-CoA | Mitochondrial matrix | CoA transfer step |

| DLD (E3 component) | EC 1.8.1.4 | Dihydrolipoamide | NADH + H⁺ | Mitochondrial matrix | NADH generation |

| Glutaryl-CoA dehydrogenase (GCDH) | EC 1.3.8.6 | Glutaryl-CoA | Crotonyl-CoA + CO₂ | Mitochondrial matrix | Glutaryl-CoA → Crotonyl-CoA |

| Succinate-hydroxymethylglutarate CoA-transferase (SUGCT) | EC 2.8.3.- | Glutaric acid | Glutaryl-CoA | Mitochondrial matrix | Alternative glutaryl-CoA formation |

| Source/Study | Km glutaryl-CoA (μM) | Km ETF (μM) | Vmax Activity | pH Optimum | Temperature (°C) |

|---|---|---|---|---|---|

| Human fibroblast GDH [30] | 5.9 | Not measured | 14.04±0.42 pmol/min/mg | Not specified | Not specified |

| Paracoccus denitrificans [31] | 1.2 | 2.5 | 960 min⁻¹ catalytic center | 8.0-8.5 | Not specified |

| Human enzyme ETF assay [32] | Not specified | Measured with ETF | Variable by mutation | pH 7.8 assay | 37 (assay) |

| Geobacter metallireducens [33] | 52.0 | Not measured | 11±1 μmol/min/mg | Not specified | Not specified |

| GCDH variants study [34] | 1-240 range tested | Not specified | Variable by variant | pH 7.8 assay | 37 (assay) |

| General mammalian range | 1-52 | 2.5 | Highly variable | 7.8-8.5 | 37 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant